molecular formula C7H5BrN2O B3273125 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 58035-51-1

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B3273125
CAS No.: 58035-51-1
M. Wt: 213.03 g/mol
InChI Key: UOMBCEWCJFUYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CAS 58035-51-1) is a brominated oxazolopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex heterocyclic systems. The oxazolopyridine scaffold is a privileged structure in pharmaceutical research due to its ability to improve interactions with biological targets and modulate the physicochemical properties of drug candidates . Researchers utilize this brominated derivative as a key building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns . The presence of the bromine atom at the 5-position makes it a strategic precursor for constructing molecules that target enzyme systems, including kinases, which are crucial in disease pathways such as cancer . Heterocyclic compounds like this one, which fuse an oxazole ring with a pyridine ring, are frequently investigated for a range of biological activities and are considered isosteres of other bioactive bicyclic scaffolds . This product is provided for research purposes. It is not intended for diagnostic or therapeutic use. For laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMBCEWCJFUYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273819
Record name 5-Bromo-3-methylisoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58035-51-1
Record name 5-Bromo-3-methylisoxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58035-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methylisoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-2-methylpyridine with an appropriate oxazole precursor in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions.

Reaction TypeConditionsProductsYieldKey Observations
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C5-Aryl derivatives75–89%Electron-rich arylboronic acids enhance coupling efficiency.
AminationCuI, L-proline, K₂CO₃, DMSO, 100°C5-Amino derivatives68%Steric hindrance from the methyl group slows kinetics.
MethoxylationNaOMe, MeOH, reflux5-Methoxy analog82%Requires prolonged reaction time (12+ hours).

Mechanism : The bromine acts as a leaving group, with palladium catalysts facilitating cross-couplings (Suzuki, Heck) or copper-mediated aminations .

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic reactions, though reactivity is moderated by its electron-deficient nature.

Reaction TypeConditionsProductsYieldNotes
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative45% Limited regioselectivity; competing oxazole ring decomposition observed.
HalogenationBr₂, FeCl₃, CHCl₃6-Bromo derivative52% Bromine preferentially adds to the pyridine ring over the oxazole.

Key Insight : The methyl group at position 3 directs electrophiles to the para position (C6) on the pyridine ring .

Functional Group Transformations

The methylthio or methyl groups undergo oxidation or alkylation.

ReactionReagents/ConditionsProductsOutcome
Methylthio OxidationmCPBA, CH₂Cl₂, 0°CSulfoxide/SulfoneSelective oxidation to sulfone at 25°C (92%)
Methyl Group BrominationNBS, AIBN, CCl₄, reflux3-Bromomethyl derivative78%

Application : Sulfone derivatives show enhanced GPIIb/GPIIIa antagonism in pharmacological studies .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the oxazole ring undergoes hydrolysis:

ConditionsProductsYieldNotes
10% NaOH, reflux, 8h2-Amino-5-bromo-3-hydroxypyridine94% Regioselective oxazole cleavage; used to access pyridine intermediates.
H₂SO₄, 120°CDecomposed productsN/ALimited synthetic utility due to side reactions.

Cross-Coupling Reactions

The bromine atom enables diverse metal-catalyzed couplings:

ReactionCatalysts/BaseProductsYield
Heck CouplingPd(OAc)₂, PPh₃, NEt₃5-Vinyl derivatives81%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃5-(Diarylamino) derivatives74%

Example :
5 Bromo 3 methyl oxazolo 5 4 b pyridine+PhB OH 2Pd PPh3 4,K2CO35 Phenyl 3 methyl oxazolo 5 4 b pyridine\text{5 Bromo 3 methyl oxazolo 5 4 b pyridine}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{5 Phenyl 3 methyl oxazolo 5 4 b pyridine} .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

  • Antimicrobial activity : EC₅₀ = 2.1–8.4 µM against S. aureus.

  • Antiviral potential : 60% inhibition of HSV-1 at 10 µM.

  • GPIIb/GPIIIa antagonism : IC₅₀ = 0.3 nM for sulfone derivatives.

Comparative Reactivity Table

Reaction Type5-Bromo-3-methyl Derivative5-Bromo-2-methyl Analog
Suzuki Coupling89% yield72% yield
Nitration45% yield28% yield
Hydrolysis94% yield81% yield

This compound’s versatility in cross-couplings, substitutions, and functionalizations makes it valuable for drug discovery and materials science. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, depending on its structure and the nature of the receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Applications Biological Activity (if reported)
5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine 58035-51-1 5-Br, 3-CH₃ Pharmaceutical intermediate Antimicrobial potential (analog-based)
3-Bromo-[1,2]oxazolo[5,4-b]pyridine 864872-31-1 3-Br Marketed chemical (industrial suppliers) Not explicitly reported
3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine 24208795 (CID) 3-NH₂, 4-CH₃, 6-CH₃ Research compound Enhanced hydrogen bonding capacity
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride - 3-C₆H₅, 5-SO₂Cl Sulfonamide precursor Reactive in nucleophilic substitutions
6-Methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 956824-00-3 6-CH₃, 3-C₆H₅, 4-COOH Bioactive scaffold Solubility-modifying carboxyl group

Key Comparative Analysis

Substituent Effects on Reactivity

  • The 5-bromo substituent in the target compound enables palladium-catalyzed cross-coupling reactions, a feature shared with 3-bromo-[1,2]oxazolo[5,4-b]pyridine (CAS 864872-31-1) . However, the position of bromine (5 vs. 3) alters steric accessibility and electronic density, impacting reaction yields and pathways.
  • Sulfonyl chloride derivatives (e.g., 3-phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride) exhibit high reactivity toward amines, forming sulfonamides—a critical motif in antimicrobial agents .

For example, sulfonamide derivatives of isoxazolo[5,4-b]pyridine showed antibacterial activity against Staphylococcus aureus (MIC = 4–16 µg/mL) . The 3-amino-4,6-dimethyl analog (CID 24208795) may exhibit improved target binding due to hydrogen-bonding capabilities of the amino group, though its antimicrobial efficacy remains unverified .

Physicochemical Properties

  • Lipophilicity : The methyl group in this compound increases logP compared to unsubstituted analogs, enhancing membrane permeability .
  • Solubility : Carboxylic acid derivatives (e.g., 6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) offer improved aqueous solubility, advantageous for drug formulation .

Market and Availability 3-Bromo-[1,2]oxazolo[5,4-b]pyridine (CAS 864872-31-1) has established suppliers in Europe, Asia, and North America, with a 2025 market forecast highlighting its industrial demand . In contrast, the 5-bromo isomer is less commercially prevalent, suggesting niche research applications .

Synthetic Versatility

  • The 5-sulfonyl chloride derivative (CAS 1423024-24-1) serves as a versatile scaffold for synthesizing sulfonamides, a class with broad therapeutic applications .
  • Carboxylic acid -functionalized analogs (e.g., EN300-230647) are key intermediates for amide bond formation, critical in peptide-mimetic drug design .

Research Trends and Gaps

  • Antimicrobial Development : Derivatives with electron-withdrawing groups (e.g., Br, SO₂Cl) show promise, but systematic structure-activity relationship (SAR) studies are needed to optimize potency .
  • Toxicity Profiles: Limited data exist on the ecotoxicological impact of brominated oxazolo-pyridines, necessitating further safety evaluations .

Biological Activity

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a bromine atom and a methyl group, contributing to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Information

  • Molecular Formula : C7_7H5_5BrN2_2O
  • SMILES : CC1=NOC2=C1C=C(C=N2)Br
  • InChI : InChI=1S/C7H5BrN2O/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating their function. Additionally, it may interact with receptors to either activate or inhibit signal transduction pathways depending on the structural context and receptor type involved.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The generation of reactive oxygen species (ROS) is a key factor in this process, leading to cellular damage and death in cancer cells.

Case Study: Antitumor Activity

A study evaluated the anticancer activity of several derivatives related to this compound against different tumor cell lines. The results demonstrated that these compounds inhibited cell proliferation effectively, with IC50_{50} values often in the sub-micromolar range. For instance:

CompoundCell LineIC50_{50} (µM)
This compoundMDA-MB-23112.10
Related Compound AMDA-MB-23115.40
Related Compound BMDA-MB-23118.60

The data suggests that modifications in the chemical structure can enhance or diminish biological activity against specific cancer types .

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activities. Studies have indicated that derivatives of this compound can effectively inhibit fungal growth through similar mechanisms involving oxidative stress and disruption of cellular integrity in fungal cells.

Antimicrobial Potential

The compound also exhibits antimicrobial properties against various bacterial strains. Research has highlighted its effectiveness compared to standard antimicrobial agents like norfloxacin and fluconazole:

MicroorganismMIC (µg/mL)
S. aureus2.18
E. coli3.08
C. albicans2.50

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound in terms of biological activity, a comparison with structurally related compounds is presented:

Compound NameStructure CharacteristicsBiological Activity
This compoundBromine at position 5; methyl at position 3Anticancer and antifungal
6-Chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridineChlorine instead of bromineSimilar anticancer activity
5-Methyl-[1,2]oxazolo[5,4-b]pyridineMethyl group at position 5 instead of 3Reduced biological activity

This table illustrates how variations in halogen substitution influence the biological properties of these compounds.

Q & A

Q. Advanced

  • TLC Monitoring : Use silica plates with fluorescent indicators (e.g., UV254) to track reaction progress and detect intermediates/byproducts .
  • NMR Analysis of Crude Mixtures : Identify di-brominated or de-methylated impurities via distinct δ 7.5–8.5 ppm shifts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove hydrophobic byproducts .
  • Mass Spectrometry Imaging (MSI) : Maps spatial distribution of impurities in reaction mixtures, guiding optimization .

How does the compound’s stability vary under acidic, basic, and thermal conditions?

Q. Advanced

  • Acidic Conditions (pH < 3) : Rapid degradation occurs via oxazole ring protonation and subsequent hydrolysis (t½ < 1 hr at 25°C).
  • Basic Conditions (pH > 10) : The methyl group stabilizes the pyridine ring, but prolonged exposure leads to demethylation (20% loss after 24 hrs at 60°C) .
  • Thermal Stability : Decomposition initiates at 195°C (TGA data), with Br elimination as HBr gas (detectable via FTIR) .

What computational tools predict reactivity and binding affinities of derivatives?

Q. Advanced

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets models electron density maps, identifying reactive sites (e.g., C5 bromine as electrophilic hotspot) .
  • Molecular Docking (AutoDock Vina) : Screens derivatives against target proteins (e.g., kinase enzymes), prioritizing compounds with ΔG < -8 kcal/mol .
  • QSAR Models : Train datasets using IC₅₀ values of analogs to predict bioactivity (R² > 0.85 validated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.